Dimethyl 4-chloropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 4-chloropyridine-3,5-dicarboxylate is an organic compound with the molecular formula C₉H₈ClNO₄. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-chloropyridine-3,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-chloropyridine-3,5-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-chloropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines are used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Hydrolysis: The primary products are 4-chloropyridine-3,5-dicarboxylic acid and methanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 4-chloropyridine-3,5-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting the central nervous system.
Agrochemicals: It is employed in the synthesis of herbicides and pesticides.
Material Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 4-chloropyridine-3,5-dicarboxylate depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary widely based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-chloropyridine-2,6-dicarboxylate
- Dimethyl 2,6-dichloropyridine-3,5-dicarboxylate
- Dimethyl 4-bromopyridine-3,5-dicarboxylate
Uniqueness
Dimethyl 4-chloropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
dimethyl 4-chloropyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-11-4-6(7(5)10)9(13)15-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNVACJSCSISDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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